![molecular formula C22H14N2O B1417461 6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one CAS No. 24472-30-8](/img/structure/B1417461.png)
6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one
描述
6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound features a unique structure that combines an indeno and benzodiazepine moiety, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one typically involves multi-step organic reactions. One common method includes the Michael addition of o-phenylenediamine to 2-benzylideneindane-1,3-diones . This reaction is followed by cyclization and subsequent functional group modifications to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions would be carefully controlled to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反应分析
Types of Reactions
6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as palladium, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents to modify the compound’s functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Palladium catalysts and aryl iodides are commonly used.
Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, is often employed.
Substitution: Various halogenating agents, acids, or bases can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arylated derivatives, while reduction can produce hydrogenated compounds with altered functional groups.
科学研究应用
6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological targets can be explored to understand its potential therapeutic effects.
Medicine: Research into its psychoactive properties may lead to the development of new treatments for anxiety, insomnia, and other conditions.
Industry: Its unique structure makes it a candidate for developing new materials with specific properties.
作用机制
The exact mechanism of action for 6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one is not well-documented. like other benzodiazepines, it is likely to interact with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This interaction enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects.
相似化合物的比较
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Clonazepam: Another benzodiazepine used to treat seizures and panic disorders.
Alprazolam: Commonly prescribed for anxiety and panic disorders.
Uniqueness
6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one is unique due to its indeno moiety, which is not present in the more commonly known benzodiazepines
生物活性
6-Phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one is a complex organic compound classified under the benzodiazepine family. Its unique structure combines an indeno moiety with a benzodiazepine framework, which has drawn interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- IUPAC Name: this compound
- Molecular Formula: C22H14N2O
- Molecular Weight: 322.4 g/mol
- CAS Number: 24472-30-8
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmission through the GABAergic system. Benzodiazepines typically enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in increased inhibitory neurotransmission. This leads to various pharmacological effects such as:
- Sedation
- Anxiolytic effects
- Muscle relaxation
- Anticonvulsant properties
Cytotoxicity Studies
Recent studies have highlighted the cytotoxic potential of related benzodiazepine compounds against transformed B and T cells. For instance, a study indicated that certain structural modifications in benzodiazepine derivatives can lead to selective cytotoxicity towards T-cells without affecting normal cells. The presence of large aromatic groups at specific positions enhances this selectivity and potency .
Pharmacological Evaluations
Research on similar compounds has demonstrated varying degrees of psychoactive effects. For example, derivatives of tetrahydro-1,4-benzodiazepin-5-one have been evaluated for their psychotropic activity in animal models. These studies revealed that while some derivatives exhibited significant toxicity with minimal therapeutic effects, others showed promise in terms of anxiolytic properties when tested at appropriate dosages .
Comparative Analysis with Other Benzodiazepines
Compound Name | Anxiolytic Activity | Sedative Effects | Anticonvulsant Properties |
---|---|---|---|
This compound | Potentially high | Moderate | Under investigation |
Diazepam | High | High | High |
Clonazepam | High | Moderate | High |
Alprazolam | High | Moderate | Low |
The comparison indicates that while traditional benzodiazepines like diazepam and clonazepam have well-established profiles for anxiety and seizure management, this compound may offer unique therapeutic advantages due to its distinct chemical structure.
Case Study: Synthesis and Evaluation
A notable study involved synthesizing a series of 1,4-benzodiazepine derivatives to evaluate their biological activity. The findings suggested that specific substitutions could enhance both the efficacy and selectivity for T-cell targeting. This highlights the potential for developing new therapeutic agents based on the structural framework of this compound .
Future Directions in Research
The ongoing research into the biological activity of this compound suggests several avenues for future exploration:
- Development of Selective T-cell Cytotoxic Agents: Leveraging its structural characteristics to create targeted therapies for lymphoid malignancies.
- Investigation of Neuropharmacological Properties: Further studies on its effects on anxiety and seizure disorders could lead to new treatments with fewer side effects compared to existing benzodiazepines.
常见问题
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted indanedione derivatives with aminobenzene precursors. For example, analogous compounds like 7-chloro-5,11-dihydro-11-phenyl-12H-benzo[b]indeno[1,2-e][1,4]thiazepin-12-one were synthesized by reacting 2-benzylidine-1,3-indanedione with 2-amino-4-chlorobenzenethiol in a 3:2 acetic acid:isopropyl alcohol mixture at room temperature for 5 days, yielding a 25% product after recrystallization . Key parameters include solvent polarity, reaction time, and stoichiometric ratios of reactants.
Q. Which spectroscopic methods are suitable for characterizing the structural features of this compound?
- Methodological Answer : A combination of attenuated total reflection-surface enhanced infrared spectroscopy (ATR-SEIRAS), NMR, and mass spectrometry (MS) is recommended. ATR-SEIRAS effectively distinguishes benzodiazepine derivatives by analyzing unique vibrational modes of functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). For example, studies on benzodiazepine sedatives used spectral fusion datasets to achieve >95% classification accuracy via multilayer perceptron neural networks . High-resolution MS (e.g., TOF-MS) can confirm molecular formulas, as shown in the synthesis of related compounds (e.g., C21H15N2OS with a mass accuracy of ±0.0002) .
Q. What in vitro assays are appropriate for initial pharmacological screening?
- Methodological Answer : Use receptor-binding assays (e.g., GABAA receptor modulation) and cell viability assays to assess bioactivity. For CNS-targeting benzodiazepines, competitive binding studies with radiolabeled flunitrazepam can quantify affinity. Parallel screening in neuronal cell lines (e.g., SH-SY5Y) can evaluate cytotoxicity and functional responses (e.g., calcium flux). Ensure assays are validated with positive controls like diazepam .
Advanced Research Questions
Q. How can conflicting data from NMR and X-ray crystallography be resolved during structural elucidation?
- Methodological Answer : Cross-validate results using complementary techniques:
- NMR : Assign signals via 2D experiments (COSY, HSQC, HMBC) to confirm spin-spin coupling and connectivity.
- X-ray : Resolve ambiguities in stereochemistry or tautomerism by comparing experimental bond lengths/angles with DFT-optimized structures.
- Case Study : In dibenzo[b,h][1,5]naphthyridin-7(12H)-ones, discrepancies between NMR-derived conformers and crystallographic data were resolved via temperature-dependent NMR studies and Hirshfeld surface analysis .
Q. What strategies can establish structure-activity relationships (SAR) for pharmacological effects?
- Methodological Answer :
- Systematic Substituent Variation : Modify phenyl or indeno groups to assess impact on receptor affinity (e.g., halogenation for lipophilicity).
- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonding with GABAA α1-subunit).
- Data Integration : Corrogate in vitro affinity (IC50) with in vivo behavioral assays (e.g., elevated plus maze for anxiolytic activity) .
Q. How can discrepancies between in vitro metabolic stability and in vivo pharmacokinetics be addressed?
- Methodological Answer :
- In Vitro : Use liver microsomes (human/rat) to measure CYP450-mediated degradation (e.g., t½).
- In Vivo : Perform LC-MS/MS plasma profiling to detect active metabolites. For example, flubromazolam showed a 20-hour half-life in vivo despite rapid microsomal clearance, attributed to tissue redistribution .
- PBPK Modeling : Apply physiologically based pharmacokinetic models to extrapolate human doses from rodent data .
Q. What computational methods predict binding affinity to CNS targets?
- Methodological Answer :
- Molecular Docking : Use Glide or Schrödinger Suite to simulate ligand-receptor interactions (e.g., benzodiazepine binding site on GABAA).
- QSAR Models : Train models with descriptors like logP, polar surface area, and topological indices. Validate with leave-one-out cross-validation (R² > 0.8).
- MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD < 2.0 Å) .
属性
IUPAC Name |
11-phenyl-10H-indeno[2,1-c][1,5]benzodiazepin-12-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O/c25-22-16-11-5-4-10-15(16)21-19(22)20(14-8-2-1-3-9-14)23-17-12-6-7-13-18(17)24-21/h1-13,23H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRNARWMKBVOID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NC4=CC=CC=C4N2)C5=CC=CC=C5C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。